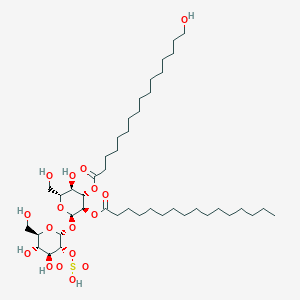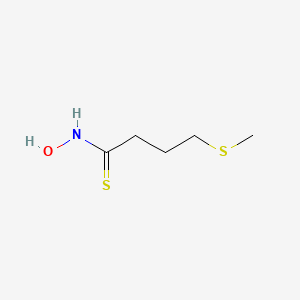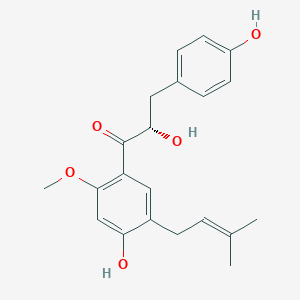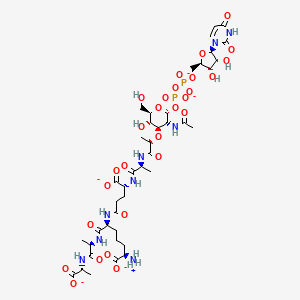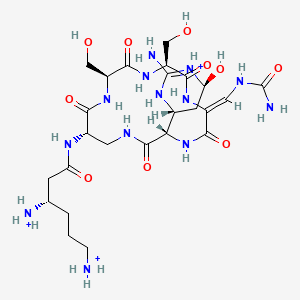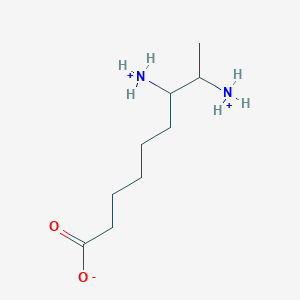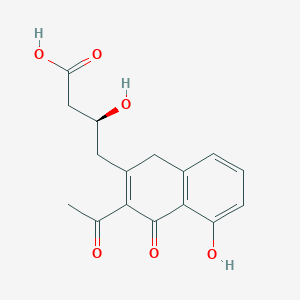
(S)-Chiral alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Chiral alcohol is a member of naphthalenes.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
(S)-chiral alcohols are integral in biocatalytic processes, especially in the synthesis of chiral pharmaceutical intermediates. Microorganisms and derived enzymes offer high chemo-, regio-, and enantioselectivities, making them valuable in pharmaceutical development (Patel, 2013). Novel bioreduction systems employing Escherichia coli co-expressing specific genes have been established for the efficient production of chiral alcohols, serving as versatile catalysts for asymmetric reduction reactions (Kataoka et al., 2003).
Asymmetric Synthesis and Reduction
Advancements in biocatalytic ketone reduction have facilitated access to enantiopure alcohols, with the development of novel and robust enzymes driving this progress. Such techniques, integrated with process engineering, have overcome the volumetric productivity limitations of enzymatic processes, enabling high substrate loading and the efficient synthesis of complex chiral products (Ni & Xu, 2012).
Chiral Separation Techniques
The chiral separation of compounds like sympathomimetic drugs, through methods such as ligand exchange capillary electrophoresis, highlights the importance of (S)-chiral alcohols in analytical chemistry. These techniques rely on chiral selectors for the resolution of enantiomers, underscoring the role of chirality in ensuring the safety and efficacy of pharmaceuticals (Schmid et al., 1999).
Environmental and Toxicological Considerations
Chirality also has implications in environmental and toxicological sciences. The different physiochemical and biochemical properties of enantiomers necessitate precise analytical methods for their detection and quantification, with (S)-chiral alcohols often serving as reference standards or targets in such studies (Smith, 2009).
Chemical Synthesis and Drug Development
The synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals exemplifies the application of (S)-chiral alcohols in drug development, serving as key intermediates for further transformations (Powell & Walczak, 2018).
Propiedades
Nombre del producto |
(S)-Chiral alcohol |
|---|---|
Fórmula molecular |
C16H16O6 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
(3S)-4-(3-acetyl-5-hydroxy-4-oxo-1H-naphthalen-2-yl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H16O6/c1-8(17)14-10(6-11(18)7-13(20)21)5-9-3-2-4-12(19)15(9)16(14)22/h2-4,11,18-19H,5-7H2,1H3,(H,20,21)/t11-/m0/s1 |
Clave InChI |
XORAIIJQEIRUFP-NSHDSACASA-N |
SMILES isomérico |
CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)C[C@@H](CC(=O)O)O |
SMILES canónico |
CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



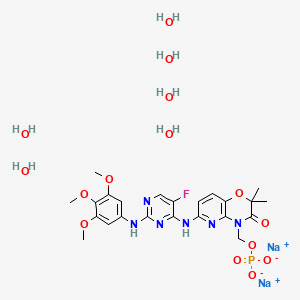
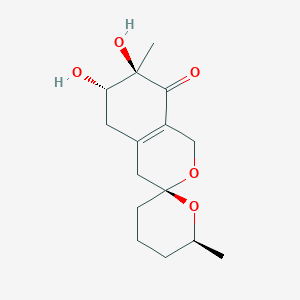
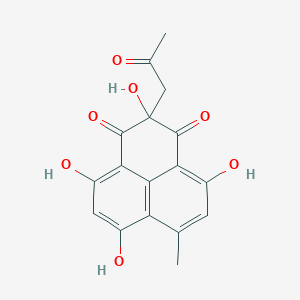
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
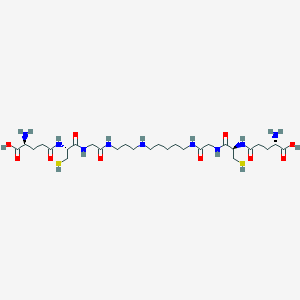
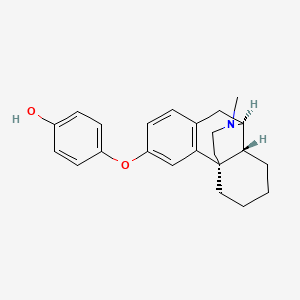
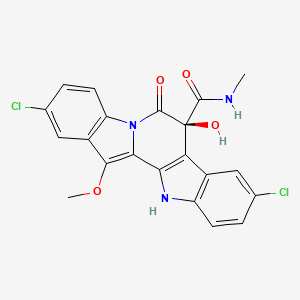
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)
